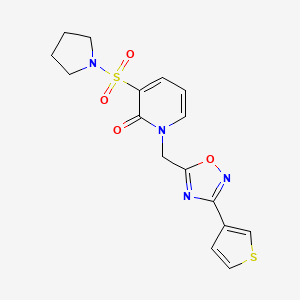![molecular formula C12H12F3NO4S B2631484 N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide CAS No. 2094871-06-2](/img/structure/B2631484.png)
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to selectively block certain types of ion channels, making it a valuable tool for studying the role of these channels in various physiological processes. In
科学研究应用
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has been used extensively in scientific research to study the role of ion channels in various physiological processes. Specifically, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has been used to study the role of the GABAA receptor, which is an important target for drugs used to treat anxiety and other neurological disorders. N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has also been used to study the role of other ion channels, including the TRPV1 and TRPV4 channels, which are involved in pain sensation and inflammation.
作用机制
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide acts as a selective blocker of certain types of ion channels, including the GABAA receptor, TRPV1, and TRPV4 channels. By blocking these channels, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide can inhibit the activity of neurons and other cells that rely on these channels for their function. This makes N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide a valuable tool for studying the role of these channels in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide depend on the specific ion channels that it blocks. For example, blocking the GABAA receptor can lead to increased anxiety and seizures, while blocking the TRPV1 channel can reduce pain sensation and inflammation. N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects in animal models of inflammatory disease.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide is its ability to selectively block certain types of ion channels, making it a valuable tool for studying the role of these channels in various physiological processes. However, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide also has some limitations. For example, it can be difficult to control the concentration of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide in experiments, which can lead to inconsistent results. Additionally, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide can be toxic at high concentrations, which can limit its usefulness in certain types of experiments.
未来方向
There are many potential future directions for research involving N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide. One area of interest is the role of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide in the treatment of neurological disorders such as anxiety and epilepsy. Another area of interest is the use of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide as a tool for studying the role of ion channels in cancer and other diseases. Additionally, there is potential for the development of new drugs based on N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide that could have therapeutic benefits for a wide range of conditions.
合成方法
The synthesis of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide involves a series of chemical reactions that begin with the reaction of 4-trifluoromethanesulfonylphenol with ethylene oxide to form 2-(4-trifluoromethanesulfonylphenoxy)ethanol. This intermediate is then reacted with prop-2-enoyl chloride to produce N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide. The synthesis of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide is a complex process that requires specialized equipment and expertise.
属性
IUPAC Name |
N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c1-2-11(17)16-7-8-20-9-3-5-10(6-4-9)21(18,19)12(13,14)15/h2-6H,1,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJDIUDLCRSUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2631401.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2631402.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)

![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)


![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2631415.png)
![3-[2-(Dimethylamino)ethylamino]-2-(methylamino)propanoic acid;trihydrochloride](/img/structure/B2631416.png)
![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)
